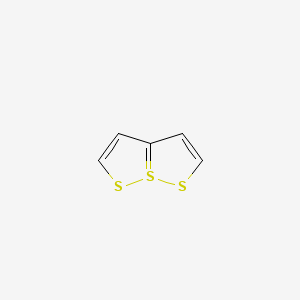
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv): is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolo rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) typically involves the reaction of dithiols with sulfur or sulfur-containing reagents. One common method is the O,S-exchange reaction of (4-cyano-5-methylthio-1,2-dithiole-3-ylidene)aromatic amides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its dithiol form.
Substitution: It can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiolo compounds.
Scientific Research Applications
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) involves its interaction with various molecular targets. Its sulfur atoms can form bonds with metals or other sulfur atoms, influencing the activity of enzymes or other proteins. The pathways involved often include redox reactions, where the compound can act as an electron donor or acceptor.
Comparison with Similar Compounds
Similar Compounds
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-dimethyl-
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-diphenyl-
- 7-Cyano-6-methylthio-2-aryl-(1,2)dithiolo(1,5-b)(1,2,4)dithiazole-4-s(iv)
Uniqueness
What sets (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) apart from similar compounds is its specific arrangement of sulfur atoms and dithiolo rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
252-09-5 |
|---|---|
Molecular Formula |
C5H4S3 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C5H4S3/c1-3-6-8-5(1)2-4-7-8/h1-4H |
InChI Key |
JUEJPBZMWHMMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSS2=C1C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















